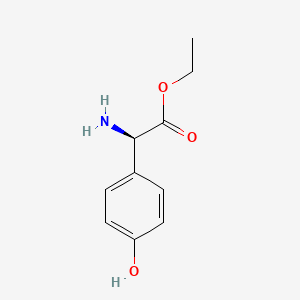
2-(1-Aminoethyl)-3-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminoethyl)-3-chlorophenol: is an organic compound that features a phenol group substituted with a chlorine atom at the third position and an aminoethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination of 3-chlorophenol: One common method involves the amination of 3-chlorophenol with ethylene diamine under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation.
Reductive Amination: Another method involves the reductive amination of 3-chlorophenol with acetaldehyde and ammonia. This reaction is usually catalyzed by a metal catalyst such as platinum or palladium and requires hydrogen gas.
Industrial Production Methods:
Industrial production of 2-(1-Aminoethyl)-3-chlorophenol often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(1-Aminoethyl)-3-chlorophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides. This reaction typically requires a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2-(1-Aminoethyl)-3-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology:
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool in understanding biological pathways.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for the modification of its functional groups, enabling the design of molecules with specific biological activities.
Industry:
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with desired properties.
Wirkmechanismus
The mechanism of action of 2-(1-Aminoethyl)-3-chlorophenol involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol group can participate in aromatic stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(1-Aminoethyl)-4-chlorophenol: Similar structure but with the chlorine atom at the fourth position.
2-(1-Aminoethyl)-3-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-(1-Aminoethyl)-3-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
2-(1-Aminoethyl)-3-chlorophenol is unique due to the specific positioning of the chlorine atom and the aminoethyl group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications. The presence of the chlorine atom can also influence the compound’s reactivity and stability, differentiating it from its analogs.
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
2-(1-aminoethyl)-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3 |
InChI-Schlüssel |
VDVGTTGFYZTAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC=C1Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)
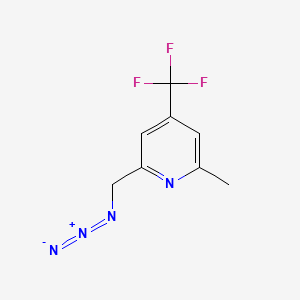
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)

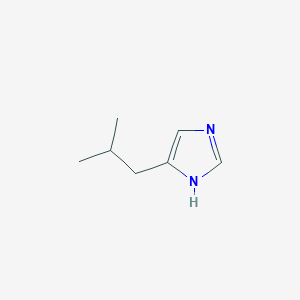
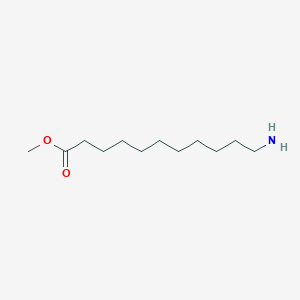
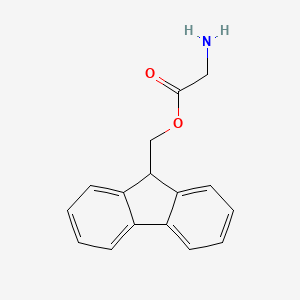
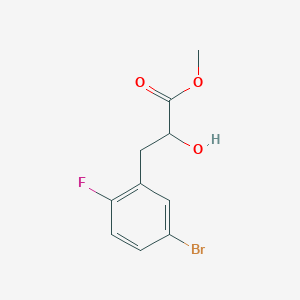
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)

